5-Benzyl-1,3,4-oxadiazole-2-thiol
Overview
Description
5-Benzyl-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that contains a five-membered oxadiazole ring.
Mechanism of Action
Biochemical Pathways
- OXPA impacts various pathways, such as
Result of Action
- OXPA’s binding to specific targets leads to downstream effects
Biochemical Analysis
Biochemical Properties
5-Benzyl-1,3,4-oxadiazole-2-thiol plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it exhibits antidiabetic properties by inhibiting alpha-amylase and hemoglobin glycosylation . Additionally, its antioxidant potential is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . These interactions highlight the compound’s potential as a therapeutic agent for managing diabetes and oxidative stress-related conditions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its antidiabetic activity involves enhancing glucose uptake by yeast cells . Furthermore, the compound’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular integrity and function . These cellular effects underscore the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with alpha-amylase results in the inhibition of this enzyme, thereby reducing the breakdown of starch into glucose . Additionally, the compound’s antioxidant activity involves scavenging reactive oxygen species, which helps mitigate oxidative stress . These molecular interactions are pivotal in understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied under various conditions. It was found to degrade under acidic conditions and oxidize completely in the presence of hydrogen peroxide . Additionally, exposure to dry heat and UV light resulted in significant degradation . These findings are essential for determining the compound’s shelf life and optimal storage conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits significant antidiabetic and antioxidant activities at specific doses . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These dosage-dependent effects are crucial for developing safe and effective treatment regimens.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its antidiabetic activity involves the inhibition of alpha-amylase, which is a key enzyme in carbohydrate metabolism . Additionally, the compound’s antioxidant properties are linked to its ability to scavenge free radicals and inhibit lipid peroxidation . These metabolic interactions are vital for understanding the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues is affected by its chemical properties, such as solubility and stability . Understanding these factors is essential for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its antioxidant activity may be localized to mitochondria, where it can effectively scavenge reactive oxygen species . These localization patterns are important for understanding the compound’s mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-1,3,4-oxadiazole-2(3H)-thione typically involves multiple steps. One common method starts with the Fischer esterification of 2-phenylacetic acid to form ethyl-2-phenylacetate. This ester is then reacted with hydrazine hydrate to produce 2-phenylacetohydrazide. The hydrazide undergoes ring closure with carbon disulfide in an alcoholic base to yield 5-benzyl-1,3,4-oxadiazole-2-thiol .
Industrial Production Methods
the synthetic routes used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and reagents .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under acidic conditions or with hydrogen peroxide, leading to degradation.
Substitution: It reacts with electrophiles such as 2-bromoacetylbromide to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Substitution: Reagents like 2-bromoacetylbromide and arylated/arenylated amines are used in substitution reactions.
Major Products
Oxidation: Degradation products vary depending on the conditions.
Substitution: N-substituted-2-bromoacetamides and other derivatives.
Scientific Research Applications
5-Benzyl-1,3,4-oxadiazole-2(3H)-thione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial and acetylcholinesterase inhibitor.
Pesticide Development: The compound’s structure makes it a candidate for developing new pesticides.
Material Sciences: Its unique properties are being explored for use in polymer and material sciences.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-oxadiazole: Known for its muscle relaxant properties.
1,3,4-Oxadiazole derivatives: These compounds exhibit a range of biological activities, including antimicrobial, anti-HIV, and anti-cancer properties.
Uniqueness
Properties
IUPAC Name |
5-benzyl-3H-1,3,4-oxadiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c13-9-11-10-8(12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGIBMBTIISQNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365768 | |
Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23288-90-6 | |
Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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